molecular formula C18H22N2O2 B3146224 2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide CAS No. 592546-45-7

2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide

Cat. No. B3146224
CAS RN: 592546-45-7
M. Wt: 298.4 g/mol
InChI Key: IULCHEMYPXEWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide” is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a formyl group (-CHO) attached at the 3-position of the indole and an acetamide group attached at the 2-position of the indole with a 2-methylcyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a formyl group, an acetamide group, and a 2-methylcyclohexyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The formyl group might be involved in condensation reactions, and the acetamide group might undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar formyl and acetamide groups could impact its solubility, and the aromatic indole ring could contribute to its stability .

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective Synthesis of Indoles : A study demonstrated the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using N-vinylic α-(methylthio)acetamides. This synthesis approach is important for producing complex indole structures, which are significant in medicinal chemistry (Saito, Matsuo, & Ishibashi, 2007).

Antioxidant Properties

  • Antioxidant Activity of Indole Derivatives : Research focusing on the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives revealed significant antioxidant activities. These findings are pivotal in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Compounds : A study detailed the synthesis and characterization of substituted phenoxy acetamide derivatives, which showed significant anti-inflammatory, analgesic, and antipyretic activities (Rani, Pal, Hegde, & Hashim, 2014).

Molecular Docking and Drug Design

  • Molecular Docking Analysis for Anti-inflammatory Drugs : Another study focused on the design-based synthesis and molecular docking analysis of an indole acetamide derivative, offering insights into its potential as an anti-inflammatory drug (Al-Ostoot et al., 2020).

Novel Synthesis Methods

  • Unique Synthesis Approaches : Research on a three-component, intramolecular Ugi reaction demonstrated a novel method for synthesizing indoloketopiperazine derivatives, contributing to the expansion of synthetic methodologies in organic chemistry (Ghandi, Zarezadeh, & Taheri, 2012).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. The indole ring is a common structural motif in many natural products and pharmaceuticals, so this compound could potentially have biological activity .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(2-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-6-2-4-8-16(13)19-18(22)11-20-10-14(12-21)15-7-3-5-9-17(15)20/h3,5,7,9-10,12-13,16H,2,4,6,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULCHEMYPXEWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214947
Record name 3-Formyl-N-(2-methylcyclohexyl)-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide

CAS RN

592546-45-7
Record name 3-Formyl-N-(2-methylcyclohexyl)-1H-indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592546-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-N-(2-methylcyclohexyl)-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.